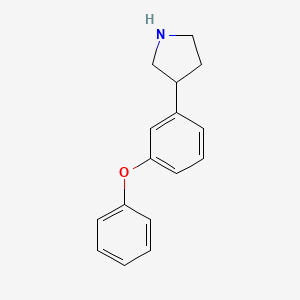

3-(3-Phenoxyphenyl)pyrrolidine

Vue d'ensemble

Description

3-(3-Phenoxyphenyl)pyrrolidine is a compound with the CAS Number: 1260639-52-8 . It has a molecular weight of 239.32 . The IUPAC name for this compound is this compound .

Synthesis Analysis

Pyrrolidine ring, a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of pyrrolidines can be achieved through various methods, including the N-heterocyclization of primary amines with diols . Other synthetic strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17NO/c1-2-6-15(7-3-1)18-16-8-4-5-13(11-16)14-9-10-17-12-14/h1-8,11,14,17H,9-10,12H2 . This indicates the presence of a pyrrolidine ring attached to a phenyl group which is further attached to another phenyl group through an oxygen atom .Chemical Reactions Analysis

The pyrrolidine ring is a versatile scaffold that can undergo various chemical reactions . For instance, it can participate in Pd-catalyzed reactions with aryl bromides, leading to the formation of N-acyl- and N-Boc-protected pyrrolidines .Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It has a molecular weight of 239.32 . The compound’s InChI key is ZJADPEADIOCGHB-UHFFFAOYSA-N .Applications De Recherche Scientifique

Catalytic Properties

3-(3-Phenoxyphenyl)pyrrolidine derivatives demonstrate significant potential in catalysis. For instance, derivatives of 3-(diphenylphosphanyl)pyrrolidine have been used for asymmetric Grignard cross-coupling reactions, showcasing their role in catalytic processes and structural chemistry (Nagel & Nedden, 1997). These derivatives show high enantioselectivities, beneficial for producing specific isomers in chemical syntheses.

Redox Properties

In the realm of electrochemistry, pyrrolidine derivatives, especially those containing sterically hindered phenol fragments, display unique redox properties. Studies using cyclic voltammetry indicate that these derivatives undergo irreversible oxidation, forming phenoxy radicals (Osipova et al., 2011). This property suggests potential applications in developing new antioxidant agents.

Chemosensing Abilities

Pyrrolidine constrained bipyridyl-dansyl conjugates serve as selective chemosensors for ions like Al(3+). These compounds act as ratiometric and colorimetric sensors based on internal charge transfer, indicating their utility in detecting specific metal ions (Maity & Govindaraju, 2010).

Cognitive Enhancement

Certain 3-(aryloxy)pyridines, which are structurally related to this compound, have shown activity in enhancing retention for passive avoidance learning in mice. This suggests potential therapeutic properties for the treatment of cognitive disorders (Butler, Poschel, & Marriott, 1981).

Structural and Spectroscopic Analysis

Studies on pyrrolidine derivatives also encompass their structural analysis. For instance, a compound synthesized by the Petasis reaction has been examined using spectroscopic methods and quantum chemical calculations, shedding light on the molecular properties of such compounds (Ulaş, 2021).

Organic Synthesis

Pyrrolidine derivatives are also significant in organic synthesis. For example, polysubstituted 4-(phenoxymethyl)-3-pyrrolines have been prepared via one-pot coupling, demonstrating their role in creating complex organic molecules (Clique et al., 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Orientations Futures

Pyrrolidine and its derivatives, including 3-(3-Phenoxyphenyl)pyrrolidine, have shown promise in various areas of drug discovery due to their diverse biological activities . Future research could focus on designing new pyrrolidine compounds with different biological profiles, exploring their potential therapeutic applications, and further investigating their mechanisms of action .

Mécanisme D'action

Target of Action

Compounds with a pyrrolidine ring have been reported to interact with various biological targets

Mode of Action

The exact mode of action of 3-(3-Phenoxyphenyl)pyrrolidine is currently unknown due to the lack of specific studies on this compound. It is known that pyrrolidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Pyrrolidine derivatives have been found to influence several biochemical pathways

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in molecules like pyrrolidine can modify physicochemical parameters and improve the adme/tox results for drug candidates .

Result of Action

Pyrrolidine derivatives have been reported to exhibit a variety of biological activities .

Action Environment

It is known that environmental factors can significantly impact the action of chemical compounds .

Propriétés

IUPAC Name |

3-(3-phenoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-2-6-15(7-3-1)18-16-8-4-5-13(11-16)14-9-10-17-12-14/h1-8,11,14,17H,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJADPEADIOCGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,5-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1426327.png)

amine](/img/structure/B1426330.png)

![Methyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1426333.png)

![4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426334.png)

![3-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426335.png)